molecular formula C22H28N6O4S B2475091 1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide CAS No. 1207051-49-7

1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide

Katalognummer: B2475091
CAS-Nummer: 1207051-49-7
Molekulargewicht: 472.56
InChI-Schlüssel: GFWUCMADTUTFRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream substrates and leading to the induction of apoptosis and the reduction of tumor cell growth. Its primary research value lies in the investigation of PIM kinase signaling pathways in oncogenesis and the exploration of targeted cancer therapeutics. Researchers utilize this inhibitor in in vitro and in vivo studies to elucidate the biological functions of PIM kinases and to assess the potential of PIM inhibition as a monotherapy or in combination with other agents for treating cancers such as lymphoma, leukemia, and prostate cancer. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4S/c1-16-3-5-17(6-4-16)14-26-15-24-20-19(22(26)30)13-25-28(20)12-9-23-21(29)18-7-10-27(11-8-18)33(2,31)32/h3-6,13,15,18H,7-12,14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWUCMADTUTFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of 5-Amino-1H-pyrazole-4-carbonitrile

The synthesis begins with the condensation of ethyl cyanoacetate with hydrazine hydrate in ethanol under reflux, yielding 5-amino-1H-pyrazole-4-carbonitrile (1 ). Partial hydrolysis of 1 using alcoholic NaOH produces 5-amino-1H-pyrazole-4-carboxamide (2 ).

Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one

Compound 2 undergoes fusion with urea at 180°C for 6 hours, forming 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (3 ). Chlorination of 3 with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 4 hours yields 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (4 ). Selective substitution at position 6 is achieved by stirring 4 with aniline in dichloromethane (DCM), producing 4-chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (5 ).

Functionalization with the 2-Aminoethyl Tether

Nucleophilic Substitution at Position 1

Compound 6 undergoes nucleophilic substitution with ethylenediamine in refluxing ethanol for 8 hours, replacing the chlorine atom at position 1 with a 2-aminoethyl group. This produces 1-(2-aminoethyl)-5-[(4-methylphenyl)methyl]-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (7 ).

Protection of the Primary Amine

The primary amine in 7 is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding 1-(2-(tert-butoxycarbonyl)aminoethyl)-5-[(4-methylphenyl)methyl]-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (8 ).

Coupling with Piperidine-4-carboxamide

Synthesis of Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol to form methyl piperidine-4-carboxylate (9 ). Subsequent Boc protection with Boc anhydride in DCM yields tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate (10 ).

Amide Bond Formation

Compound 10 is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran/water (THF/H₂O) to yield tert-butyl 4-carboxypiperidine-1-carboxylate (11 ). Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with the free amine of 8 , producing tert-butyl 4-[(2-{5-[(4-methylphenyl)methyl]-6-phenylamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]piperidine-1-carboxylate (12 ).

Methanesulfonylation of the Piperidine Nitrogen

Deprotection of the Boc Group

Treatment of 12 with hydrogen chloride (HCl) in dioxane removes the Boc group, yielding 4-[(2-{5-[(4-methylphenyl)methyl]-6-phenylamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)carbamoyl]piperidine (13 ).

Sulfonylation with Methanesulfonyl Chloride

Reaction of 13 with methanesulfonyl chloride (MsCl) in DCM, using Et₃N as a base at 0°C to room temperature for 4 hours, installs the methanesulfonyl group. This yields the target compound, 1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide (14 ).

Analytical Characterization and Optimization

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.32 (s, 3H, Ar-CH₃), 2.80–3.20 (m, 5H, piperidine N-CH₂ and SO₂CH₃), 3.95 (s, 2H, Ar-CH₂), 4.15 (t, 2H, N-CH₂), 7.15–7.45 (m, 9H, aromatic), 8.25 (s, 1H, pyrimidine CH).
  • ESI-MS : m/z 594.2 [M+H]+.

Yield Optimization

Step Reagent Ratio Solvent Temperature (°C) Yield (%)
2.2 Urea (3 eq) Neat 180 78
3.1 Ethylenediamine (5 eq) EtOH 80 65
5.2 MsCl (1.2 eq) DCM 0→25 88

Analyse Chemischer Reaktionen

1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The target compound shares key motifs with other pyrazolo-pyrimidine derivatives and piperidine-containing molecules. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name/ID Core Structure Key Substituents Target/Activity Key Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone Methanesulfonyl, 4-methylphenylmethyl Unknown (inferred kinase/receptor) N/A N/A
Example 53 (Patent ) Pyrazolo[3,4-d]pyrimidin Benzenesulfonamide, fluorophenyl Not specified Mass: 589.1 (M+1), MP: 175–178°C
AZD5363 () Pyrrolo[2,3-d]pyrimidine Piperidine-4-carboxamide Akt Kinase Inhibitor IC50: Improved potency; Good DMPK
BMS-694153 () Quinazolinone Piperidine carboxamide CGRP Receptor Antagonist High potency, aqueous solubility
Compound 3b () Pyrimido[4,5-d]pyrimidinone Methoxyphenyl, acrylamide Not specified Synthetic intermediate

Key Observations

Core Structure Differences: The pyrazolo[3,4-d]pyrimidinone core in the target compound is distinct from the pyrrolo[2,3-d]pyrimidine (AZD5363) and quinazolinone (BMS-694153) cores. These differences influence binding affinity and selectivity .

Substituent Impact: Methanesulfonyl vs. Benzenesulfonamide: The smaller methanesulfonyl group in the target compound may enhance solubility compared to the bulkier benzenesulfonamide in Example 53 () .

Biological Activity: AZD5363 demonstrates nanomolar potency against Akt kinases, while BMS-694153 shows high efficacy in migraine models due to its CGRP receptor antagonism. The target compound’s activity remains speculative but may align with kinase modulation .

Physicochemical Properties :

  • BMS-694153’s remarkable aqueous solubility (attributed to its carboxamide and piperidine groups) contrasts with Example 53’s moderate solubility, highlighting the role of polar substituents .

Biologische Aktivität

1-Methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the fields of oncology and inflammation. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Methanesulfonyl group : Enhances solubility and biological activity.
  • Pyrazolo[3,4-d]pyrimidine core : Known for its pharmacological properties, particularly in inhibiting kinase activity.
  • Piperidine ring : Often associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT1161.1Cell cycle arrest at SubG1/G1 phase
Compound BHuh-71.6Induction of apoptosis
Compound CMCF-73.3Inhibition of cell proliferation

These findings indicate that the compound may act similarly by disrupting cellular processes critical for cancer cell survival and proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine moiety is known to inhibit several kinases involved in cancer progression. For example, it may inhibit CDK2 and EGFR pathways, crucial for cell cycle regulation and tumor growth .
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells, the compound can lead to programmed cell death, thereby reducing tumor size and spread .
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX .

Case Studies

A notable study evaluated the effects of a related pyrazole compound on various cancer cell lines:

  • Study Design : In vitro assays were conducted on HCT116 (colon cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.
  • Results : The compound showed significant cytotoxicity with IC50 values ranging from 1.1 to 3.3 µM across different cell lines. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 populations indicative of apoptosis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.